2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Description
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O3/c1-18-6-3-4(2-5(11)7(6)17)8-15-9(19-16-8)10(12,13)14/h2-3,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXHIZHESTFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NOC(=N2)C(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.
Oxadiazole Formation: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and trifluoromethyl-substituted carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thiol-substituted derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced heterocyclic derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its ability to interact with biological targets. Its structure suggests possible activity against various diseases:
- Antimicrobial Activity : Several studies indicate that compounds with oxadiazole rings exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the molecule, making it a candidate for further development as an antimicrobial agent .
- Anticancer Properties : Research on similar compounds has revealed that oxadiazoles can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the bromine atom may increase the compound's potency against cancer cells by enhancing its interaction with target proteins .
Agricultural Science
The compound's chemical structure suggests potential applications in agrochemicals:
- Pesticide Development : The trifluoromethyl group is known to improve the efficacy of pesticides by enhancing their stability and activity against pests. Research indicates that derivatives of oxadiazoles can act as effective herbicides or fungicides .
Materials Science
Due to its unique electronic properties, this compound can be utilized in materials science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials. Its incorporation into polymer matrices may lead to new materials with enhanced performance characteristics .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted how structural modifications, such as introducing trifluoromethyl groups, could enhance activity and selectivity .
Case Study 2: Pesticide Efficacy
Research conducted on various oxadiazole-based compounds indicated their effectiveness as herbicides in agricultural settings. A field trial showed that formulations containing these compounds significantly reduced weed populations compared to controls, suggesting their potential utility in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Oxidative Stress Modulation: It can modulate oxidative stress pathways by interacting with reactive oxygen species and antioxidant enzymes.
Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Position of Bromo: Bromine on the phenol ring (target compound) vs. oxadiazole (CAS 1263279-50-0) alters electronic effects. The former may enhance halogen bonding in biological targets, while the latter increases electrophilicity of the heterocycle .
- Methoxy vs. Difluoromethoxy : Replacement of methoxy (target compound) with difluoromethoxy (Compound 5a) likely improves metabolic resistance and hydrophobicity .
- TFMO Placement: The TFMO group in the target compound and 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol enhances stability compared to non-fluorinated oxadiazoles .
Biological Activity
2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a synthetic compound notable for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a trifluoromethyl-substituted oxadiazole ring. Its molecular formula is with a molecular weight of approximately 300.06 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity.
Synthesis
The synthesis typically involves:
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution.
- Oxadiazole Formation : Cyclization using hydrazine derivatives and trifluoromethyl-substituted carboxylic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Oxidative Stress Modulation : It interacts with reactive oxygen species, potentially reducing oxidative stress in cells.
- Receptor Binding : The compound may alter signaling pathways by binding to specific receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
In vitro studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, phenotypic screening revealed potent inhibitors of Rho/MRTF/SRF-mediated gene transcription with IC50 values significantly lower than 180 nM .
Anti-inflammatory Effects
Some studies suggest that compounds containing the oxadiazole moiety exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol?
Methodological Answer:
The synthesis typically involves coupling an amidoxime intermediate with an activated carboxylic acid derivative. Key steps include:
- Amidoxime Formation: React hydroxylamine with a nitrile precursor (e.g., 4-cyano-2-bromo-6-methoxyphenol) under basic conditions (NaHCO₃, MeOH, 60°C).
- Oxadiazole Cyclization: Use coupling reagents like EDC·HCl and HOBt in DMF to condense the amidoxime with trifluoroacetic anhydride or its derivatives. Reaction temperatures (25–60°C) and solvent polarity influence yield (60–85%) and purity (>95%) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) ensures high purity.
Advanced: How does the trifluoromethyl-oxadiazole moiety influence bioactivity and metabolic stability?
Methodological Answer:
The CF₃ group enhances:
- Electrophilicity: Increases binding affinity to target enzymes (e.g., acetylcholinesterase) via hydrophobic and dipole interactions.
- Metabolic Resistance: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes.
- Validation: In vitro assays (e.g., AChE inhibition in M. separata) show CF₃-containing analogs exhibit 3–5× higher activity than non-fluorinated counterparts. In vivo half-life extension (t₁/₂ >12 hr) is confirmed via LC-MS serum analysis .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- FT-IR: Stretching vibrations for C=N (1605 cm⁻¹) and C-O (1250 cm⁻¹).
Advanced: What in silico strategies predict binding affinity to acetylcholinesterase?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with AChE crystal structure (PDB: 1ACJ). Parameters:
- Grid box centered on catalytic triad (Ser200, His440, Glu327).
- Scoring function evaluates van der Waals and electrostatic interactions.
- MD Simulations (GROMACS): 100-ns trajectories assess binding stability (RMSD <2.0 Å).
- Validation: Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values (3.57 mg/L) .
Basic: How does the 2-bromo substituent affect the phenolic ring’s reactivity?
Methodological Answer:
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position (occupied by oxadiazole).
- Steric Hindrance: The bulky Br atom limits nucleophilic attack at C-2, favoring functionalization at C-4 (oxadiazole) or C-6 (methoxy group).
- Hammett Analysis: σₚ = +0.23 indicates moderate deactivation, confirmed by slower nitration rates compared to non-halogenated analogs .
Advanced: What crystallographic challenges arise, and how can SHELX address them?
Methodological Answer:
- Challenges:
- Twinning: Common in polar space groups (e.g., P2₁).
- Disorder: Bromine and CF₃ groups may exhibit rotational disorder.
- Solutions with SHELX:
Basic: What storage conditions prevent compound degradation?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to minimize photodegradation.
- Atmosphere: Argon or nitrogen gas prevents oxidation of the phenolic -OH group.
- Solubility Considerations: Lyophilize and store as a solid; avoid DMSO (hydrolysis risk) for long-term storage. Stability >12 months confirmed by HPLC (purity drop <2%) .
Advanced: How can SAR studies optimize pesticidal derivatives?
Methodological Answer:
- Substituent Modifications:
- Phenol Ring: Introduce electron-donating groups (e.g., -OCH₃ at C-6) to enhance membrane permeability.
- Oxadiazole: Replace CF₃ with SF₅ for increased lipophilicity (logP from 2.1 to 3.4).
- Assays:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
